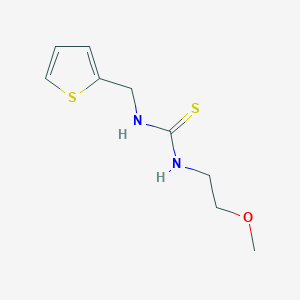![molecular formula C18H16ClN3O3 B4751428 4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4751428.png)
4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a unique and complex organic compound known for its distinctive tricyclic structure and multifunctional groups
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves multiple steps, starting with the preparation of 1-(2-chlorobenzyl)-1H-pyrazol-3-amine. The subsequent reaction with suitable reagents forms the tricyclic structure, ensuring the incorporation of the oxo and aza functionalities under controlled conditions.
Industrial Production Methods
Scaling up this compound for industrial production involves optimizing reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions 4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by its functional groups and tricyclic structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are performed under controlled temperature and pH conditions to ensure selective outcomes.
Major Products Formed
Scientific Research Applications
4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is widely studied for its applications in:
Chemistry
: As a building block for the synthesis of complex organic molecules and new materials. Biology : Investigated for its potential as an enzyme inhibitor or ligand in biochemical studies. Medicine : Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity. Industry : Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its tricyclic structure allows it to fit into active sites of biological macromolecules, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Compared to similar compounds, 4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to its unique tricyclic structure and multifunctional groups. Similar compounds include:
4-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione 4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-11-4-2-1-3-10(11)9-21-8-7-14(20-21)22-17(23)15-12-5-6-13(25-12)16(15)18(22)24/h1-4,7-8,12-13,15-16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHROZOPRNPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)
![N-[2-(butylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B4751352.png)
![Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B4751366.png)

![2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B4751382.png)

![2-[(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINO]-1-ETHANOL](/img/structure/B4751409.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide](/img/structure/B4751418.png)

![N-{3-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B4751436.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate](/img/structure/B4751441.png)

![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4751459.png)
